molecular formula C9H10BrN B572215 3-Bromo-5-cyclobutylpyridine CAS No. 1314353-90-6

3-Bromo-5-cyclobutylpyridine

Cat. No.: B572215
CAS No.: 1314353-90-6
M. Wt: 212.09
InChI Key: NKTPOCFTCCSRML-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclobutylpyridine is a brominated pyridine derivative featuring a cyclobutyl substituent at the 5-position and a bromine atom at the 3-position of the pyridine ring. Pyridine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, where substituents like bromine and cycloalkyl groups influence reactivity, solubility, and steric effects.

Properties

CAS No.

1314353-90-6

Molecular Formula

C9H10BrN

Molecular Weight

212.09

IUPAC Name

3-bromo-5-cyclobutylpyridine

InChI

InChI=1S/C9H10BrN/c10-9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2

InChI Key

NKTPOCFTCCSRML-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=CN=C2)Br

Synonyms

3-broMo-5-cyclobutylpyridine

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

  • Methoxy and Ethoxy Groups : These electron-donating groups enhance the pyridine ring’s electron density, favoring electrophilic aromatic substitution reactions. Methoxy derivatives are widely used in drug synthesis for improved solubility .
  • Hydroxyl Group : The -OH group increases polarity and solubility in aqueous media but may limit stability due to susceptibility to oxidation .

Steric and Lipophilic Effects

  • Cyclobutyl vs. Cyclopropyl: The cyclobutyl group’s larger size (C₄H₇ vs. Cycloalkyl groups also enhance lipophilicity, which can improve membrane permeability in drug candidates .
  • Amino Group: The -NH₂ group provides a reactive site for further functionalization, such as amide bond formation or palladium-catalyzed couplings .

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